molecular formula C9H10N2O B1581606 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one CAS No. 61751-44-8

9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one

Cat. No.: B1581606
CAS No.: 61751-44-8
M. Wt: 162.19 g/mol
InChI Key: HPVULYKIYNGGJG-UHFFFAOYSA-N
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Description

9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . This compound is known for its unique structure, which combines elements of both pyridine and pyrimidine rings, making it a valuable subject of study in various fields of chemistry and pharmacology.

Preparation Methods

The synthesis of 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes dissolving the compound in chloroform, filtering, evaporating, and then recrystallizing the residue from ethanol/acetone . Industrial production methods may involve similar steps but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one include:

    Clopidol: Another pyrido[1,2-a]pyrimidine derivative with different substituents.

    4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid: A compound with similar core structure but different functional groups.

    2,4-Dioxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: Another related compound with distinct chemical properties.

These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

9-methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-3-2-5-11-6-4-8(12)10-9(7)11/h2-3,5H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVULYKIYNGGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10318421
Record name 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61751-44-8
Record name 61751-44-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330751
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR4AH9VD7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

Q1: What is the role of 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one in analyzing carboxylic acids?

A1: The research paper describes using this compound as an additive in the derivatization of carboxylic acids for analysis by high-performance liquid chromatography with electrogenerated chemiluminescence detection (HPLC-ECL). [] Specifically, it is used alongside N-(3-aminopropyl)pyrrolidine (NAPP) and 2-bromo-1-ethylpyridinium tetrafluoroborate to enhance the reaction of NAPP with carboxylic acids like free fatty acids and ibuprofen. This derivatization process aims to improve the detection sensitivity of these compounds in HPLC-ECL by forming derivatives that exhibit stronger chemiluminescence.

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